Pibenzimol

概要

説明

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in scientific research. It is primarily utilized as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .

準備方法

Synthetic Routes and Reaction Conditions: Hoechst 33258 is synthesized through a multi-step chemical process involving the reaction of 2-(4-hydroxyphenyl)-benzimidazole with various reagents to form the final bisbenzimide structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods: In industrial settings, Hoechst 33258 is produced in large quantities using similar synthetic routes but scaled up to accommodate higher production volumes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: ホエchst 33258は、主にDNAとの結合反応を起こします。 標準的な実験室条件下では、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件: ホエchst 33258のDNAへの結合は、Tris-EDTA (TE) バッファーなどのバッファーの存在によって促進されます。バッファーは、最適な結合に必要なpHとイオン強度を維持します。 この染料は、dsDNAに結合すると最大蛍光を示し、約461 nmに発光ピークがあります .

生成される主な生成物: ホエchst 33258とDNAの相互作用から生成される主な生成物は、ホエchst-DNA複合体であり、蛍光特性が向上しています .

科学的研究の応用

Molecular Biology Applications

Binding to RNA:

Pibenzimol has been extensively studied for its binding affinity to RNA structures, particularly the transactivation response (TAR) RNA of HIV-1. Research indicates that this compound binds specifically to a unique site within the TAR RNA, which could inhibit the interaction of TAR with proteins essential for viral replication. This discovery opens avenues for developing anti-HIV agents that target RNA structures directly, potentially leading to innovative therapeutic strategies against HIV .

Probing Small Molecule-RNA Interactions:

Recent studies have utilized this compound in methodologies designed to explore small molecule-RNA interactions. The FOREST approach demonstrated how this compound can be used to analyze interactions with various RNA sequences, contributing to a broader understanding of RNA's role in disease and therapeutic contexts .

Antiviral Activity

Inhibition of Viral Replication:

this compound has shown promising antiviral activity against several viruses, including human cytomegalovirus (HCMV) and vaccinia virus (VACV). Studies indicate that it can inhibit the replication and spread of these viruses by targeting viral DNA synthesis and capsid formation. This mechanism suggests that this compound could serve as a potential candidate for antiviral drug development, especially in the context of emerging viral infections .

Case Studies:

- HCMV: In vitro studies demonstrated that this compound effectively inhibits HCMV replication by interfering with viral DNA synthesis and capsid production, highlighting its potential as a therapeutic agent against this virus .

- VACV: this compound was found to inhibit the replication of VACV, a poxvirus, suggesting its utility in developing treatments for poxvirus infections, particularly in light of recent outbreaks .

Antimalarial Potential

Recent screening efforts have identified this compound as a compound with antimalarial properties. It exhibited significant activity against various stages of the Plasmodium life cycle, particularly against gametocytes and liver stages. The compound's mechanism involves disrupting DNA replication within the malaria parasite, making it a candidate for further exploration in malaria therapeutics .

作用機序

ホエchst 33258は、DNA二重らせんのマイナーグルーブに結合することで効果を発揮します。この結合は、化合物のビスベンジミド構造によって促進され、溝にぴったりと収まることができます。 この相互作用は、アデニンとチミン塩基対が豊富な配列に非常に特異的であり、DNAに結合すると染料の蛍光が向上します .

類似の化合物:

ホエchst 33342: ホエchst 33258に似ていますが、追加のエチル基があり、細胞透過性が高くなり、生細胞染色に適しています.

ホエchst 34580: フェノール基の代わりにジメチルアミン基が含まれており、ホエchst 33258 (461 nm) と比較して、異なる発光最大値 (490 nm) を示します.

独自性: ホエchst 33258は、細胞透過性と蛍光特性のバランスがとれており、固定細胞と生細胞の両方のアプリケーションに適した汎用性の高いツールです。 アデニンとチミンが豊富な配列に対する特異性も、他の核酸染色剤とは異なります .

類似化合物との比較

Hoechst 33342: Similar to Hoechst 33258 but with an additional ethyl group, making it more cell-permeable and suitable for live cell staining.

Hoechst 34580: Contains a dimethylamine group instead of a phenol group, resulting in a different emission maximum (490 nm) compared to Hoechst 33258 (461 nm).

Uniqueness: Hoechst 33258 is unique in its balance of cell permeability and fluorescence properties, making it a versatile tool for both fixed and live cell applications. Its specificity for adenine-thymine rich sequences also sets it apart from other nucleic acid stains .

生物活性

Pibenzimol, also known as NSC 322921, is a bisbenzimidazole compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits several biological activities primarily through its interaction with DNA. Key mechanisms include:

- DNA Binding : this compound binds to double-stranded DNA, which is crucial for its function as an anticancer agent. This binding disrupts normal DNA replication processes, leading to cell cycle arrest, particularly at the G2 phase .

- Inhibition of DNA Replication : By interfering with DNA synthesis, this compound can halt the proliferation of cancer cells. It has been observed to cause cessation of growth in cells that have entered the late S phase after their DNA content has doubled .

- Induction of Apoptosis : The compound may also induce programmed cell death in certain cancer cell lines, although specific pathways and effects are still under investigation.

Clinical Findings

This compound has been evaluated in clinical trials, particularly for its efficacy against pancreatic cancer. A Phase I-II trial involved 26 patients who received continuous infusion of this compound over five days at varying doses (6-28 mg/m²/day). The results indicated:

- Safety Profile : There were no treatment-related deaths reported. The primary adverse effect noted was self-limited hyperglycemia .

- Efficacy : No objective tumor responses were observed in the trial participants. However, preclinical studies indicated that this compound could increase the lifespan of mice with implanted leukemia cells .

Case Studies and Research Findings

Several studies have explored the broader implications of this compound's biological activity:

- Animal Studies : Research on mice bearing L1210 and P388 leukemia demonstrated that treatment with this compound significantly prolonged survival compared to untreated controls .

- In Vitro Studies : Laboratory investigations have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Synergistic Effects : Recent studies suggest that combining this compound with other agents may enhance its therapeutic efficacy against resistant cancer types .

Data Summary

The following table summarizes key findings from clinical and preclinical studies on this compound:

| Study Type | Findings | Notes |

|---|---|---|

| Clinical Trial | No objective responses; safety profile acceptable | Hyperglycemia was the main side effect |

| Animal Model | Increased lifespan in mice with leukemia | Suggests potential for further exploration |

| In Vitro Studies | Induces G2 phase arrest and apoptosis in cancer cell lines | Supports use as an anticancer agent |

| Combination Studies | Potential synergistic effects when combined with other therapeutic agents | Further research needed |

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Pibenzimol interacts with DNA, and how do these interactions influence its antitumor activity?

this compound (a bisbenzimidazole derivative) binds selectively to the AT-rich minor groove of double-stranded DNA, inhibiting topoisomerase I and DNA polymerase activity . This binding disrupts DNA replication and transcription, leading to G2/M cell cycle arrest and apoptosis in tumor cells. Key evidence includes fluorescence-based DNA-binding assays and enzyme inhibition studies, which demonstrate dose-dependent suppression of DNA-processing enzymes in vitro .

Q. How can researchers design in vitro experiments to assess this compound’s cytotoxicity and selectivity in cancer cell lines?

Methodological recommendations include:

- Cell line selection : Use panels of cancer cell lines with varying genetic backgrounds (e.g., pancreatic, leukemia) to evaluate selectivity .

- Dose-response assays : Employ MTT or clonogenic survival assays with concentrations ranging from 0.1–100 μM to determine IC₅₀ values .

- Control compounds : Compare with Hoechst 33258 (a structurally related DNA minor-groove binder) to contextualize potency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across preclinical and early-phase clinical trials?

Discrepancies in efficacy (e.g., variable tumor response in Phase I-II trials vs. strong in vitro activity ) may arise from pharmacokinetic limitations or tumor microenvironment factors. Researchers should:

- Integrate PK/PD modeling : Measure plasma and tumor tissue concentrations in preclinical models to assess bioavailability .

- Evaluate combination therapies : Test synergies with DNA-damaging agents (e.g., alkylators) to overcome resistance mechanisms .

- Leverage multi-omics data : Correlate drug response with genomic (e.g., TP53 status) and transcriptomic profiles from repositories like the Cancer Dependency Map .

Q. How can structural modifications to this compound’s benzimidazole core improve its therapeutic index?

Structure-activity relationship (SAR) studies suggest:

- Alkylating group addition : Modifying the aniline mustard moiety enhances DNA crosslinking, as seen in analogs with improved cytotoxicity .

- Substituent optimization : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions increases DNA-binding affinity .

- Pharmacophore hybridization : Combining benzimidazole with privileged scaffolds (e.g., bicyclic heterocycles) may improve tumor penetration .

Q. What methodologies are critical for analyzing this compound’s off-target effects in complex biological systems?

Advanced approaches include:

- CRISPR-Cas9 screens : Identify synthetic lethal interactions or resistance genes in genome-wide knockout libraries .

- Proteome profiling : Use mass spectrometry to map drug-induced changes in protein phosphorylation or ubiquitination .

- Single-cell RNA sequencing : Resolve heterogeneous responses in tumor subpopulations .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s role in topoisomerase I inhibition versus other DNA-targeted mechanisms?

- Mechanistic validation : Perform in vitro topoisomerase I decatenation assays alongside DNA-unwinding experiments (e.g., ethidium bromide displacement) to distinguish direct enzyme inhibition from DNA structural effects .

- Kinetic studies : Compare time-dependent changes in enzyme activity to differentiate competitive vs. non-competitive inhibition .

Q. What statistical frameworks are appropriate for reconciling variability in preclinical tumor models treated with this compound?

- Mixed-effects modeling : Account for inter-animal variability in xenograft studies by including random effects for tumor volume and host factors .

- Bayesian meta-analysis : Pool data from independent studies to estimate posterior probability distributions for efficacy metrics .

Q. Methodological Recommendations

特性

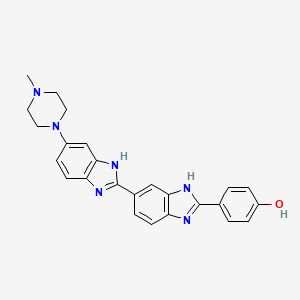

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAIJLSXJJHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066899 | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23491-44-3 | |

| Record name | Bisbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。